Wybutosine

- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.

- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.

Vue d'ensemble

Description

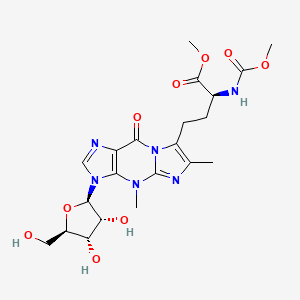

Wybutosine is a heavily modified nucleoside found in phenylalanine transfer RNA (tRNA) of eukaryotic organisms. It plays a crucial role in stabilizing interactions between codons and anticodons during protein synthesis, ensuring accurate translation and maintaining cellular health .

Méthodes De Préparation

Synthetic Routes and Reaction Conditions: The biosynthesis of wybutosine involves a multi-enzymatic process. The initial step is catalyzed by N1-methyltransferase TRM5, which methylates the G37 site of phenylalanine tRNA to form m1G37. This intermediate is then converted to the tricyclic core of this compound by the enzyme TYW1, using pyruvate as a C-3 source and flavin mononucleotide (FMN) as a cofactor. Subsequent steps involve the enzymes TYW2, TYW3, and TYW4, which add various functional groups to form the final this compound structure .

Industrial Production Methods:

Analyse Des Réactions Chimiques

Types of Reactions: Wybutosine undergoes several types of chemical reactions during its biosynthesis, including methylation, carboxylation, and methoxycarbonylation. These reactions are catalyzed by specific enzymes and involve common reagents such as S-adenosylmethionine (SAM) and pyruvate .

Common Reagents and Conditions:

Methylation: Catalyzed by N1-methyltransferase TRM5 using SAM as a methyl donor.

Carboxylation: Involves the addition of a carboxyl group, facilitated by TYW4.

Methoxycarbonylation: The addition of a methoxycarbonyl group, catalyzed by TYW4 or other unidentified factors.

Major Products: The major product of these reactions is this compound, a tricyclic nucleoside with a large side chain that stabilizes codon-anticodon interactions during protein synthesis .

Applications De Recherche Scientifique

Wybutosine has several scientific research applications, particularly in the fields of chemistry, biology, and medicine:

Mécanisme D'action

Wybutosine exerts its effects by stabilizing the codon-anticodon base pairing during the decoding process of protein synthesis. This stabilization is achieved through its unique tricyclic structure and the presence of various functional groups that enhance its binding affinity to the tRNA . The molecular targets of this compound include the anticodon loop of phenylalanine tRNA, where it ensures accurate translation and prevents frameshifting .

Comparaison Avec Des Composés Similaires

Wybutosine is part of a family of hypermodified nucleosides found in tRNA. Similar compounds include:

Wyosine (imG): A precursor to this compound found in archaea and eukaryotes.

7-Methylwyosine (mimG): Another derivative of wyosine found in certain archaea.

Isowyosine (imG2): A guanosine-37 derivative specific to archaea.

This compound is unique due to its complex tricyclic structure and the specific enzymatic pathway required for its biosynthesis. This complexity and specificity make it a critical molecule for maintaining the fidelity of protein synthesis in eukaryotic cells .

Propriétés

Numéro CAS |

55196-46-8 |

|---|---|

Formule moléculaire |

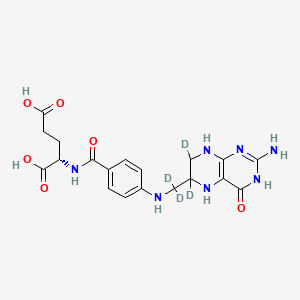

C21H28N6O9 |

Poids moléculaire |

508.5 g/mol |

Nom IUPAC |

methyl (2S)-4-[3-[(2R,3R,4S,5R)-3,4-dihydroxy-5-(hydroxymethyl)oxolan-2-yl]-4,6-dimethyl-9-oxoimidazo[1,2-a]purin-7-yl]-2-(methoxycarbonylamino)butanoate |

InChI |

InChI=1S/C21H28N6O9/c1-9-11(6-5-10(19(32)34-3)24-21(33)35-4)27-17(31)13-16(25(2)20(27)23-9)26(8-22-13)18-15(30)14(29)12(7-28)36-18/h8,10,12,14-15,18,28-30H,5-7H2,1-4H3,(H,24,33)/t10-,12+,14+,15+,18+/m0/s1 |

Clé InChI |

QAOHCFGKCWTBGC-QHOAOGIMSA-N |

SMILES isomérique |

CC1=C(N2C(=O)C3=C(N(C2=N1)C)N(C=N3)[C@H]4[C@@H]([C@@H]([C@H](O4)CO)O)O)CC[C@@H](C(=O)OC)NC(=O)OC |

SMILES canonique |

CC1=C(N2C(=O)C3=C(N(C2=N1)C)N(C=N3)C4C(C(C(O4)CO)O)O)CCC(C(=O)OC)NC(=O)OC |

Origine du produit |

United States |

Avertissement et informations sur les produits de recherche in vitro

Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.

![3-[2-(5,5,8a-trimethyl-2-methylidene-3,4,4a,6,7,8-hexahydro-1H-naphthalen-1-yl)ethylidene]-5-methoxyoxolan-2-one](/img/structure/B12426053.png)

![(1,1,1-trifluoro-2-methylpropan-2-yl) N-[(1S,4R,6S,7Z,11R,13R,14S,18R)-13-ethyl-18-[7-fluoro-6-(trideuteriomethoxy)isoquinolin-1-yl]oxy-11-methyl-4-[(1-methylcyclopropyl)sulfonylcarbamoyl]-2,15-dioxo-3,16-diazatricyclo[14.3.0.04,6]nonadec-7-en-14-yl]carbamate](/img/structure/B12426057.png)